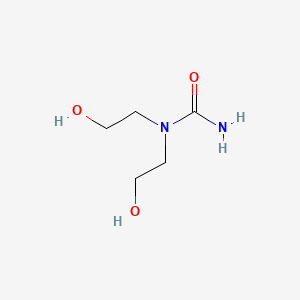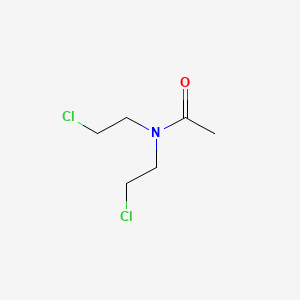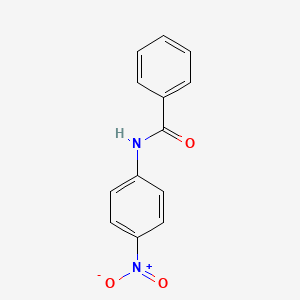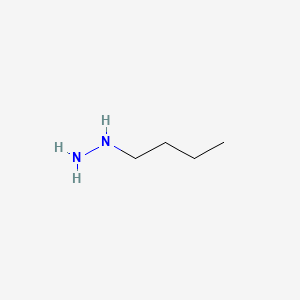
2,4-Hexadiyne
Übersicht
Beschreibung
“2,4-Hexadiyne” is a chemical compound with the molecular formula C6H6 . It is also known by other names such as Dimethylbutadiyne and Dimethyldiacetylene . It is used for research and development purposes .
Synthesis Analysis
2,4-Hexadiyne-1,6-diol can be prepared from propargyl alcohol . It readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It may be used as a starting material in the synthesis of thiarubrine A, an antibiotic .
Molecular Structure Analysis
The molecular weight of 2,4-Hexadiyne is 78.112 Da . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
2,4-Hexadiyne readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It is also involved in the Diels-Alder reaction .
Physical And Chemical Properties Analysis
2,4-Hexadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 129.5±0.0 °C at 760 mmHg, and a vapour pressure of 12.4±0.1 mmHg at 25°C . Its enthalpy of vaporization is 35.2±0.8 kJ/mol, and its flash point is 12.3±12.9 °C .
Wissenschaftliche Forschungsanwendungen
Polymerization Kinetics
2,4-Hexadiyne is extensively studied in the field of polymer science due to its ability to undergo polymerization. The liquid-state polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) has been analyzed using thermal analysis techniques, revealing a zero-order reaction model . This contrasts with solid-state polymerization, which shows autocatalytic behavior and multistep kinetics .
Structural and Spectral Properties
Polydiacetylenes, which include polymers formed from 2,4-Hexadiyne, exhibit unique structural, spectral, and optical properties. They are sensitive to chemical, thermal, or mechanical stimuli, undergoing conformational changes that alter their chromatic properties . This makes them suitable for applications in materials science and engineering.
Thermochemistry
The thermochemical properties of 2,4-Hexadiyne have been documented, providing valuable data for understanding its behavior in different states. For instance, the heat of formation and heat capacity of 2,4-Hexadiyne have been measured, which are crucial for its application in thermodynamic calculations .
Photoelectron Spectroscopy
2,4-Hexadiyne has been the subject of photoelectron-photoion-coincidence measurements, which provide insights into its electronic structure and reactivity. Such studies are important for applications in physical chemistry and materials characterization .
Azide–Alkyne Cycloaddition
The azide–alkyne cycloaddition reaction is a widely used method for synthesizing heterocyclic compounds. 2,4-Hexadiyne can participate in such reactions, leading to the formation of triazole rings, which are significant in pharmaceuticals and agrochemicals .
Electron Paramagnetic Resonance (EPR) Studies
EPR spectroscopy has been used to study the polymerization of 2,4-Hexadiyne, providing insights into the kinetics and mechanism of the reaction. This information is valuable for designing materials with specific magnetic or conductive properties .
Gas Chromatography
As a volatile organic compound, 2,4-Hexadiyne can be analyzed using gas chromatography. This technique is essential for quality control in industrial processes and environmental monitoring .
IR Spectroscopy
Infrared spectroscopy is another analytical technique that can be applied to 2,4-Hexadiyne. It helps in identifying functional groups and understanding molecular vibrations, which are important for chemical identification and structure elucidation .
Safety and Hazards
Eigenschaften
IUPAC Name |
hexa-2,4-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCNWZFDASPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182367 | |
| Record name | 2,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 2,4-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.5 [mmHg] | |
| Record name | 2,4-Hexadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Hexadiyne | |
CAS RN |
2809-69-0 | |
| Record name | 2,4-Hexadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4-hexadiyne?
A1: 2,4-Hexadiyne has the molecular formula C6H6 and a molecular weight of 78.11 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,4-hexadiyne and its derivatives?
A2: Common spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR): This technique is used to determine the structure and dynamics of 2,4-hexadiyne and its derivatives. For example, proton NMR studies of 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP) have provided insights into its ferroelectric phase transition. []
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and studying polymerization processes. For example, the polymerization of hybrid films containing 2,4-hexadiyne-1,6-diol was confirmed using IR spectroscopy. []
- Raman Spectroscopy: This technique is used to study vibrational modes and structural changes during polymerization. For instance, resonance Raman spectroscopy has been used to investigate the polymerization of 1,6-di-p-toluenesulfonyloxy-2,4-hexadiyne. []
- UV-Vis Spectroscopy: This technique helps study the electronic transitions in conjugated systems, particularly in polydiacetylenes derived from 2,4-hexadiyne. []
- X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the elemental composition and chemical states of surfaces modified with 2,4-hexadiyne derivatives. []
Q3: What is unique about the polymerization of 2,4-hexadiyne and its derivatives?
A3: 2,4-Hexadiyne and many of its derivatives are capable of undergoing topochemical polymerization in the solid state. [, , , , , , ] This means that the molecules react with each other in a specific arrangement within the crystal lattice, resulting in a highly ordered polymer.
Q4: What factors influence the solid-state polymerization reactivity of 2,4-hexadiyne derivatives?
A4: Several factors are crucial:
- Crystal packing: The arrangement of molecules in the crystal lattice is critical. The diacetylene moieties need to be aligned in a specific geometry for the reaction to occur. [, , , , , ]
- Substituent effects: The nature of the substituents attached to the diacetylene core significantly influences reactivity. Bulky substituents can hinder polymerization by preventing close packing. [, , ]
- Presence of water: In some cases, the presence of water molecules within the crystal lattice can promote or hinder polymerization by influencing the packing arrangement. []
Q5: Can you provide an example where the solid-state polymerization of a 2,4-hexadiyne derivative is used in an application?
A5: Yes, the compound 1,6-bis(3',6'-dibromo-N-carbazolyl)2,4-hexadiyne (DCHBr4) undergoes solid-state polymerization upon heating. The accompanying color change makes it a potential candidate for irreversible thermochromic sensors. []
Q6: What are some challenges associated with the stability and processing of polydiacetylenes derived from 2,4-hexadiyne?
A6: Polydiacetylenes can be sensitive to environmental factors such as heat, light, and oxygen. This can lead to degradation and a change in their properties. [] Additionally, some polydiacetylenes have limited solubility, which can make processing and application challenging. []
Q7: How does the incorporation of titanium oxide influence the properties of poly(2,4-hexadiyne-1,6-diol)?
A7: Forming hybrid films by cross-linking poly(2,4-hexadiyne-1,6-diol) with titanium oxide via molecular layer deposition significantly enhances the film's thermal and mechanical stability. []
Q8: Can 2,4-hexadiyne act as a ligand in organometallic chemistry?
A8: Yes, 2,4-hexadiyne can coordinate to metal centers, leading to the formation of various organometallic complexes. [, , ] These complexes exhibit diverse reactivity, including insertion reactions of the diyne into metal-hydrogen and metal-carbon bonds. []
Q9: Can you provide an example of how 2,4-hexadiyne can be used in the synthesis of more complex molecules?
A9: The reaction of the triruthenium ynenyl cluster complex with 2,4-hexadiyne leads to the formation of [Ru3(µ3-η2-apyr){µ-η5-MeCCC=CMeC(=CHMe)CCMe}(µ-CO)2(CO)5]. This complex contains a diynedienyl ligand formed by the coupling of 2,4-hexadiyne with the existing hex-2-yn-4-en-4-yl ligand, demonstrating the ability of 2,4-hexadiyne to participate in complex coupling reactions. []
Q10: Have computational methods been used to study 2,4-hexadiyne and its derivatives?
A10: Yes, computational chemistry plays a significant role in understanding the properties and reactivity of 2,4-hexadiyne systems. [, ]
- Density functional theory (DFT) calculations: DFT has been employed to study the adsorption and reactions of 2,4-hexadiyne on silver surfaces. These calculations provide insights into the energetics and mechanisms of surface-mediated processes. []
Q11: How does the introduction of bulky substituents on the diacetylene core impact its ability to polymerize in the solid state?
A11: The introduction of bulky substituents can hinder or even completely prevent solid-state polymerization. These groups can disrupt the close packing of diacetylene moieties necessary for the reaction to proceed efficiently. [, , ] For instance, while the diacetylene 1,6-bis(diphenylamino)-2,4-hexadiyne (THD) readily undergoes polymerization, the analogous compound with bulkier dibenzylamino substituents shows significantly reduced reactivity. []
Q12: How does the presence of hydrogen bonding groups influence the packing and reactivity of diacetylene derivatives?
A12: Introducing hydrogen bonding groups, such as amides or alcohols, provides an additional way to control the molecular arrangement in the solid state. [] These groups can promote specific packing motifs that either favor or hinder the alignment required for topochemical polymerization.
Q13: What strategies can be employed to improve the stability of polydiacetylenes?
A13: Several approaches can enhance polydiacetylene stability:
Q14: What analytical methods are used to monitor the progress of solid-state polymerization in diacetylenes?
A14: Several techniques are commonly employed:
- Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with the polymerization reaction, providing information on the reaction kinetics and enthalpy. []
- X-ray Diffraction: X-ray diffraction patterns can track changes in the crystal structure during polymerization, allowing researchers to follow the transformation from monomer to polymer. [, ]
- Spectroscopic techniques: UV-Vis and Raman spectroscopy can monitor the appearance of new absorption bands or changes in vibrational modes associated with the formation of the conjugated polymer backbone. [, , ]
Q15: What are some essential resources for conducting research on 2,4-hexadiyne and its derivatives?
A15: Essential resources include:
Q16: What are some of the key milestones in the history of research on 2,4-hexadiyne and its polymerization?
A16: Key milestones include:
Q17: What are some examples of cross-disciplinary applications of 2,4-hexadiyne and its polymers?
A17: The unique properties of 2,4-hexadiyne-based materials have led to their use in diverse fields:
Q18: How does the Stark effect manifest in polydiacetylene single crystals?
A18: The Stark effect, which describes the shift and splitting of spectral lines in the presence of an electric field, has been observed in polydiacetylene single crystals like PTS, PFBS, and DCHD. [] These studies reveal a significant quadratic Stark shift for excitons and their vibronic satellites, indicating a large polarizability along the polymer backbone. [] This effect arises from the delocalization of π-electrons along the conjugated backbone.
Q19: Can 2,4-hexadiyne be isomerized?
A19: Yes, 2,4-hexadiyne can be isomerized to 1,3-hexadiyne by treatment with sodamide in liquid ammonia, followed by hydrolysis. []
Q20: How does temperature affect the methyl group rotation in 2,4-hexadiyne?
A20: The rotational tunneling spectra of the methyl group in 2,4-hexadiyne show a collapse into broadened quasielastic scattering as the temperature rises from 20 to 53 K. [] This behavior indicates a transition from quantum mechanical tunneling to classical hopping over the rotational barrier as the temperature increases. [] The activation energy for this process has been determined from the temperature dependence of the tunneling frequency and the width of the quasielastic scattering. []
Q21: What is the significance of the ferroelectric phase transition in 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne (DNP)?
A21: DNP exhibits a ferroelectric phase transition, a characteristic usually associated with inorganic materials. [, , ] This transition is accompanied by a molecular twisting motion, leading to a loss of the center of symmetry in the crystal structure and the emergence of a spontaneous polarization. [, ] The transition has been studied using various techniques, including dielectric measurements, specific heat measurements, NMR spectroscopy, and X-ray diffraction. [, , ] These studies provide insights into the molecular mechanisms driving the ferroelectric behavior of this organic material.
Q22: What is electron capture induced decomposition (ECID) and how has it been applied to study isomers of [C6H6]2+?
A22: ECID is a technique used to investigate the structures of gas-phase ions. [] In ECID, a multiply charged ion captures an electron, forming an excited state that can undergo fragmentation. [] The fragmentation pattern provides information about the ion's original structure. This technique has been used to differentiate between [C6H6]2+ ions generated from benzene, 2,4-hexadiyne, and 1,5-hexadiyne, demonstrating that these isomers maintain their structural integrity in the gas phase. []
Q23: What is the significance of studying the photoelectron-photon coincidence of perfluoro-2,4-hexadiyne cation?
A23: Photoelectron-photon coincidence measurements provide valuable information about the relaxation dynamics of excited state ions. [] In the case of perfluoro-2,4-hexadiyne cation, these measurements have been used to determine fluorescence quantum yields, lifetimes, and radiative and non-radiative decay rates, contributing to a deeper understanding of the excited state properties of this molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benz[g]indole](/img/structure/B1329717.png)


![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)



![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)




